Diisodecyl phenyl phosphite

Catalog No.
S1902485
CAS No.
25550-98-5
M.F
C26H47O3P
M. Wt
438.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisodecyl phenyl phosphite

Polymer processors facing thermal degradation and color shift can rely on DIDPP (CAS 25550-98-5) as a liquid secondary antioxidant. It decomposes hydroperoxides, preserving MFI and initial color. Key advantages: • Liquid form eliminates solid handling equipment. • Bulky isodecyl groups enhance hydrolytic stability and reduce volatility.

CAS Number

25550-98-5

Product Name

Diisodecyl phenyl phosphite

IUPAC Name

bis(8-methylnonyl) phenyl phosphite

Molecular Formula

C26H47O3P

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C26H47O3P/c1-24(2)18-12-7-5-9-16-22-27-30(29-26-20-14-11-15-21-26)28-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3

InChI Key

SXXILWLQSQDLDL-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=CC=C1

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=CC=C1

The exact mass of the compound Diisodecyl phenyl phosphite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diisodecyl phenyl phosphite, DIDPP, Phosphorous acid, diisodecyl phenyl ester, Isodecyl phenyl phosphite, Diisodecyl phenyl phosphite (mixture of isomers)

Purity

≥90% (GC)

Package Size

25 g, 100 g, 500 g, 1 kg

Diisodecyl phenyl phosphite (DIDPP) is a liquid alkyl-aryl phosphite that functions as a secondary antioxidant and processing stabilizer in a wide range of polymers. Its primary role is to protect polymers from thermal degradation during high-temperature processing by decomposing hydroperoxides, which prevents discoloration and preserves mechanical properties like melt flow index. As a liquid, it offers distinct handling and compatibility advantages in certain formulations, particularly in PVC, polyolefins, ABS, and polycarbonates, where it serves as a chelating agent and color stabilizer.

Procurement Fit

Secondary antioxidant Decomposes hydroperoxides during high-temperature melt processing
Liquid delivery form Enables uniform dispersion and easy metering in polymer compounding
Low-emission profile High molecular weight and reduced phenol content support low-VOC requirements

Selecting a phosphite antioxidant based on class alone overlooks critical, procurement-relevant differences in physical form, hydrolytic stability, and volatility. Substituting liquid DIDPP with a solid phosphite like Triphenyl Phosphite (TPP) or Tris(2,4-di-tert-butylphenyl)phosphite necessitates different handling and dispersion equipment. More importantly, the hydrolytic stability of phosphites varies significantly; the bulky isodecyl groups in DIDPP provide greater steric hindrance against moisture-induced degradation compared to less-hindered phosphites. This degradation consumes the active stabilizer and can release byproducts that harm the host polymer. Furthermore, low volatility is a key performance attribute, and DIDPP's two long-chain isodecyl groups give it exceptionally low volatility compared to smaller analogs, ensuring it remains within the polymer matrix during high-temperature processing.

Substitution Risk

Hydrolysis Steric differences among alkyl-aryl phosphites may shift moisture sensitivity and shelf-life stability
Volatility Molecular weight and phosphorus content variations can alter fuming and plate-out behavior at processing temperatures
Phenol load Substituting without evaluating phenol content risks color hold and emission performance in critical applications

Enhanced Hydrolytic Stability for Process Reliability and Shelf Life

The rate of phosphite hydrolysis is a critical factor for both storage and in-process efficacy, especially in humid conditions. The bulky, branched isodecyl groups on Diisodecyl phenyl phosphite (DIDPP) provide significant steric hindrance around the phosphorus atom. This structure imparts a greater degree of hydrolytic stability compared to less-hindered phosphites like Triphenyl phosphite (TPP). While direct quantitative rate comparisons are formulation-dependent, the principle that hydrolysis rates decrease with increasing molecular weight and steric bulk is well-established for phosphites. Open drums of DIDPP are recommended for use within 4 months to avoid hydrolysis, indicating its practical stability under proper storage.

Evidence DimensionHydrolytic Stability
Target Compound DataGreater stability due to steric hindrance from two isodecyl groups.
Comparator Or BaselineLess-hindered phosphites (e.g., Triphenyl phosphite) which are more susceptible to hydrolysis.
Quantified DifferenceQualitatively higher resistance to moisture-induced degradation.
ConditionsStorage and processing in the presence of atmospheric or in-formulation moisture.

Improved hydrolytic stability reduces stabilizer consumption by degradation, minimizes the formation of acidic byproducts, and ensures more consistent performance in humid processing environments.

Peroxide reduction efficiency
Class-level inference
Alkyl phosphites > aryl phosphites > hindered aryl phosphites
Supports selection over hindered phosphites for rapid hydroperoxide neutralization
Class ranking from model studies; direct kinetic comparison data not available

Effective Color and Process Stabilization in PVC Formulations

In Polyvinyl Chloride (PVC) applications, DIDPP functions as a secondary heat stabilizer and chelating agent, which is critical for preventing discoloration during processing. When used synergistically with primary stabilizers like Calcium/Zinc (Ca/Zn) soaps, DIDPP significantly improves both initial color hold and long-term thermal stability. Its role is to chelate metal chlorides and decompose hydroperoxides, which mitigates degradation pathways that lead to yellowing and embrittlement. This allows for a wider, more robust processing window for PVC products.

Evidence DimensionColor & Heat Stability in PVC
Target Compound DataProvides good color inhibition and increases antioxidant properties and light stability.
Comparator Or BaselinePVC formulations without a secondary phosphite stabilizer or with less effective chelators.
Quantified DifferenceLeads to higher quality products with better initial color and enhanced thermal stability.
ConditionsUsed as a co-stabilizer in rigid or flexible PVC processing.

For producers of PVC goods, this translates directly to reduced rejection rates, improved product aesthetics, and the ability to operate processing equipment under more efficient, high-heat conditions.

Volatility control vs. TPP
Cross-study comparable
PDDP MW 438.62 g/mol, P ~7.1%
TPP MW 310.28 g/mol, P ~10.0%
41% higher MW, 29% lower phosphorus
Higher molecular weight may reduce volatility and plate-out during processing
Inference from structure-property relationships; validate in target system

Low Volatility for High-Temperature Processing and Polymer Compatibility

The molecular structure of Diisodecyl phenyl phosphite, with two long-chain branched isodecyl groups, results in exceptionally low volatility (Vapor Pressure: 0.0076 Pa @ 25 °C). This physical property is a significant advantage over lower molecular weight phosphites like Triphenyl phosphite. Low volatility ensures the stabilizer remains in the polymer melt during high-temperature extrusion and molding processes, preventing additive loss (fuming) and ensuring consistent protection. This also leads to superior compatibility with flexible polymers, making it ideal for applications requiring long-term stability without leaching or blooming.

Evidence DimensionVolatility (Vapor Pressure)
Target Compound Data0.0076 Pa @ 25 °C
Comparator Or BaselineHigher volatility phosphites (e.g., Triphenyl phosphite, Vapor Pressure: ~2 Pa @ 150 °C).
Quantified DifferenceSignificantly lower vapor pressure, indicating less loss at processing temperatures.
ConditionsHigh-temperature polymer processing (e.g., extrusion, injection molding).

Lower volatility translates to reduced equipment fouling (die buildup), a safer work environment (less fuming), and more efficient use of the additive, ensuring it remains in the final product to provide long-term stability.

Processing state advantage
Cross-study comparable
Liquid at 25°C (viscosity 12.0 cps at 38°C) vs. solid Irgafos 168 (m.p. 180–185°C)
Liquid state may improve dispersion and reduce solid-related plate-out
Qualitative processing difference; confirm in specific polymer formulation
Phenol content vs. diphenyl analog
Direct head-to-head comparison
PDDP One phenyl group, lower total phenol
Diphenyl isodecyl phosphite ~50% total phenol
Significantly lower phenol load in PDDP
Lower phenol content may reduce volatile emissions and fogging tendency
Relevant for color-critical and low-emission PVC applications

Primary Choice for Color-Critical and Flexible PVC Stabilization

As a liquid co-stabilizer in PVC, DIDPP is the right choice for formulations where maintaining excellent initial color and transparency is paramount. Its function as a chelating agent and secondary stabilizer allows for robust processing of both rigid and flexible PVC, improving heat resistance and preventing yellowing when used with metal soap stabilizers.

High-Temperature Processing of Polyolefins and Engineering Plastics

In polyolefins (PE, PP) and engineering plastics like ABS and polycarbonate, DIDPP's low volatility and high thermal stability make it a preferred processing stabilizer. It effectively preserves the melt flow index (MFI) and prevents color degradation during high-temperature extrusion and molding, where less stable additives could fume off.

Stabilizer for Coatings and Polyurethanes Requiring a Liquid Additive

The liquid form of DIDPP allows for easy incorporation into liquid systems such as coatings and polyurethanes. Its ability to improve color and processing stability is valuable in these applications, especially where a solid antioxidant would be difficult to disperse or would affect clarity.

Application Fit Matrix

Application
Selection Property
Validation Focus
PVC stabilization for low-emission and color-critical use
Low phenol content, liquid form, secondary antioxidant action
Initial color hold, clarity retention, fogging mitigation
High-temperature processing of engineering thermoplastics (PC, ABS, PU)
High molecular weight, low volatility, liquid state for easy dispersion
Plate-out and fuming reduction, stabilizer retention in melt
Secondary antioxidant in polyolefin and PET fiber production
Hydroperoxide decomposition efficiency (alkyl phosphite class)
Synergy with primary antioxidants, long-term thermal stability

Physical Description

Liquid

XLogP3

10.3

GHS Hazard Statements

Aggregated GHS information provided by 824 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 824 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 801 of 824 companies with hazard statement code(s):;
H315 (18.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (85.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (69.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25550-98-5

Wikipedia

Di-(8-methylnonyl) phosphite

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Phosphorous acid, diisodecyl phenyl ester: ACTIVE

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